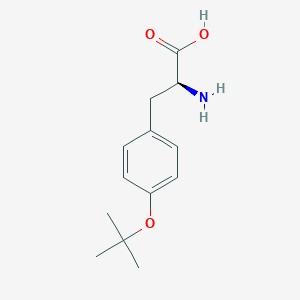

O-tert-Butyl-L-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZIFNXFAFKRKT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428576 | |

| Record name | O-tert-Butyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18822-59-8 | |

| Record name | O-tert-Butyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-tert-Butyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine, O-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-tert-Butyl-L-tyrosine: A Technical Guide for Advanced Peptide Synthesis and Drug Development

Introduction: The Strategic Importance of Side-Chain Protection in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the success of a synthetic strategy hinges on the precise and controlled assembly of amino acid building blocks. Unwanted side reactions can compromise the integrity and yield of the target peptide. This necessitates the use of protecting groups to temporarily mask reactive functionalities. For the amino acid L-tyrosine, with its nucleophilic phenolic hydroxyl group, effective side-chain protection is not merely a convenience but a cornerstone of modern synthetic methodologies. O-tert-Butyl-L-tyrosine emerges as a critical derivative, where the bulky tert-butyl group sterically and electronically shields the hydroxyl function, preventing undesirable O-acylation and other side reactions during peptide chain elongation. This guide provides an in-depth technical overview of the chemical properties, structure, and strategic applications of this compound for researchers, scientists, and professionals in the field.

Core Chemical and Physical Properties

This compound, systematically named (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid, is a white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C13H19NO3 | [2] |

| Molecular Weight | 237.29 g/mol | [2] |

| CAS Number | 18822-59-8 | [2] |

| Melting Point | 238-243 °C | [3] |

| Appearance | White powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

These properties are foundational for its handling, storage, and use in various synthetic protocols. The high melting point indicates a stable crystalline structure. Its solubility profile allows for flexibility in choosing reaction solvents, particularly in solution-phase peptide synthesis.

Structural Analysis and the Role of the Tert-Butyl Ether

The key structural feature of this compound is the tert-butyl ether linkage at the phenolic hydroxyl group of the tyrosine side chain. This modification is pivotal for its utility in peptide synthesis.

Caption: Chemical structure of this compound.

The tert-butyl group is exceptionally bulky, which provides significant steric hindrance around the phenolic oxygen. This prevents it from participating in nucleophilic attacks, most notably O-acylation, during the activation of the carboxylic acid of the incoming amino acid in peptide coupling reactions.[4]

Furthermore, the tert-butyl group is an electron-donating group, which slightly increases the electron density of the aromatic ring. However, its primary role is as a robust protecting group that exhibits remarkable stability under a wide range of reaction conditions, yet can be cleaved under specific, strongly acidic conditions.[4]

Application in Peptide Synthesis: The Orthogonal Strategy

This compound is a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) orthogonal strategy.[5] Orthogonality in this context means that the protecting groups for the α-amino group (Fmoc) and the side chains (tBu) can be removed under mutually exclusive conditions.

-

Fmoc Group Removal: The Fmoc group is labile to basic conditions, typically a 20% solution of piperidine in dimethylformamide (DMF).[5]

-

tBu Group Removal: The tert-butyl group is stable to these basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), usually in the final step of peptide synthesis when the peptide is cleaved from the solid support.[4][5]

This orthogonal scheme allows for the stepwise elongation of the peptide chain without the risk of premature deprotection of the tyrosine side chain.

Caption: Generalized workflow of Fmoc-SPPS incorporating Tyr(tBu).

Stability and Cleavage Considerations

The stability of the tert-butyl ether is a critical factor. While highly stable to the basic conditions of Fmoc removal, its cleavage with TFA generates a tert-butyl cation.[5] This electrophilic species can potentially reattach to nucleophilic residues in the peptide chain, such as tryptophan, or lead to other side reactions. To prevent this, "scavengers" are included in the TFA cleavage cocktail. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

Generalized Protocol for Final Cleavage of a Peptide Containing Tyr(tBu)

Objective: To cleave the synthesized peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups, including the tBu ether from tyrosine.

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

-

Cold diethyl ether

-

Centrifuge tubes

-

Centrifuge

-

Nitrogen stream or lyophilizer

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may vary depending on the peptide sequence and other protecting groups present.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

A white precipitate of the peptide should form. Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation.

-

Carefully decant the diethyl ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

Dry the final peptide pellet under a stream of nitrogen or by lyophilization to yield the crude, fully deprotected peptide.[4]

Spectral Data Insights

-

¹H NMR: In the proton NMR spectrum of molecules containing a tert-butyl ether on a tyrosine residue, the nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around 1.2-1.3 ppm.[6][7] This distinct signal can be a useful diagnostic tool for confirming the presence of the protecting group.[6]

-

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the tert-butyl group can be lost as isobutylene (a neutral loss of 56 Da) during fragmentation, providing a characteristic signature for structural elucidation.[8]

Safety and Handling

According to available safety data, this compound and its common derivatives are not classified as hazardous under GHS criteria.[2][9] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9][10] Handling should be performed in a well-ventilated area to avoid inhalation of the powder.[10]

Conclusion

This compound is an indispensable tool in the arsenal of the peptide chemist. Its robust yet cleavable tert-butyl protecting group provides the necessary orthogonality for the successful execution of Fmoc-based solid-phase peptide synthesis. A thorough understanding of its chemical properties, structural features, and the nuances of its application, particularly concerning cleavage conditions, is paramount for the high-fidelity synthesis of complex peptides for research, therapeutic, and diagnostic applications.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 7408092, this compound." PubChem, [Link]. Accessed Jan 10, 2026.

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 10895791, Fmoc-L-Tyr(tBu)-OH." PubChem, [Link]. Accessed Jan 10, 2026.

- Porebski, P. J., et al. "Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction." PMC, National Institutes of Health, [Link]. Accessed Jan 10, 2026.

- AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." AAPPTec, [Link]. Accessed Jan 10, 2026.

- Chen, W.-N., et al. "O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities." SciSpace, [Link]. Accessed Jan 10, 2026.

- AAPPTec. "Safety Data Sheet - Fmoc-Tyr(tBu)-OH." AAPPTec, [Link]. Accessed Jan 10, 2026.

- Albericio, F., et al. "Amino Acid-Protecting Groups." SciSpace, [Link]. Accessed Jan 10, 2026.

- National Institute of Standards and Technology. "3-Iodo-L-tyrosine, 2TBDMS derivative." NIST Chemistry WebBook, [Link]. Accessed Jan 10, 2026.

- Wünsch, E., et al. "Protective groups for the hydroxyl group of tyrosine during peptide synthesis.

- Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158)." HMDB, [Link]. Accessed Jan 10, 2026.

- AAPPTec. "Fmoc-Tyr(tBu)-OH [71989-38-3]." AAPPTec, [Link]. Accessed Jan 10, 2026.

- ACD/Labs. "t-Butyl group towers over other 1H resonances." ACD/Labs, [Link]. Accessed Jan 10, 2026.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H19NO3 | CID 7408092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 18822-59-8 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. acdlabs.com [acdlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

function of tert-butyl protecting group in tyrosine

Beginning Research: tert-Butyl

I'm starting a deep dive into the tert-butyl protecting group, focusing on its use with tyrosine. My initial searches will center around its function, applications, and chemical properties. I'm keen to understand the specific role it plays within this molecular context, and how it is applied.

Deepening Understanding: Tyrosine

I'm now focusing on specific Google searches to understand the tert-butyl group in tyrosine's context. I'm focusing on peptide synthesis, protection/deprotection mechanisms, and how it impacts the tyrosine side chain. I'm building a framework for a technical guide, starting with protecting groups, moving to tyrosine challenges, and then to practical protocols and applications. The goal is to establish causality for experimental choices.

Establishing Foundational Research: Tyrosine

I'm now fully focused on gathering detailed technical info about the tert-butyl group's specific role with tyrosine. My searches concentrate on its peptide synthesis applications and protection/deprotection mechanisms, including effects on tyrosine's side chain. I'm structuring a technical guide, moving from protection basics, to tyrosine challenges, and then to practical protocols and applications, always emphasizing causality for experimental choices.

Gathering Data: tert-Butyl in Tyrosine

I'm now deep in Google searches, gathering technical data on the tert-butyl group's function, application, and chemical properties, specifically with tyrosine. Peptide synthesis, protection/deprotection mechanisms, and the effects on the tyrosine side chain are my focus. I'm also now planning the logical structure for the guide, aiming for a flow from principles to practicalities. It's designed to help researchers.

synthesis of Fmoc-Tyr(tBu)-OH for peptide chemistry

Initiating Data Collection

I'm starting with focused Google searches to get detailed information on Fmoc-Tyr(tBu)-OH synthesis. I'm prioritizing reaction mechanisms, protocols, purification methods, and analytical data. I need to build a solid foundation of existing knowledge before moving forward.

Planning the Technical Guide

I'm now structuring the guide. First, the importance of Fmoc-Tyr(tBu)-OH in peptide chemistry will be addressed, followed by the synthetic strategy and a comprehensive experimental protocol. Purification and characterization methods will be detailed. I will use Graphviz diagrams to visualize the process and integrate all theoretical aspects into a cohesive guide.

Gathering Supporting Data

I'm now expanding my data collection. I'm focusing on peer-reviewed articles and established protocols to validate the accuracy of the synthesis data. I plan to organize the guide with an overview of Fmoc-Tyr(tBu)-OH's importance, synthetic strategy, and experimental procedures. I'm also planning diagrams to simplify the chemical reaction steps and workflow. Ultimately, I want to create a technical guide that provides a well-organized presentation of the gathered information.

O-tert-Butyl-L-tyrosine solubility in organic solvents

Initiating Data Acquisition

I'm starting with focused Google searches to get data on O-tert-Butyl-L-tyrosine's solubility across various organic solvents. I'm prioritizing quantitative results.

Expanding Data Scope

I'm now expanding my search to include experimental protocols for determining amino acid derivative solubility, focusing on gravimetric analysis, HPLC, and spectroscopy. I also need to delve into physicochemical properties like pKa and log P to understand solubility influences. Next, I'll structure a technical guide, starting with an introduction to the compound and the importance of its solubility.

Defining Search Parameters

I'm now refining the Google search strategy to pinpoint solubility data for this compound in a diverse set of organic solvents, paying close attention to temperature and solvent polarity. Simultaneously, I'm seeking established protocols for determining amino acid derivative solubility, with a focus on gravimetric analysis, HPLC, and spectroscopic techniques. The aim is to build the experimental workflow with a Graphviz diagram.

The Stability of Tyr(tBu): A Technical Guide for Researchers in Peptide Synthesis and Drug Development

In the landscape of therapeutic peptide development and complex chemical synthesis, the integrity of each molecular building block is paramount. Among the repertoire of protected amino acids, Nα-Fmoc-O-tert-butyl-L-tyrosine, or Tyr(tBu), stands as a cornerstone for the incorporation of tyrosine residues. Its widespread use is predicated on the unique stability profile of the tert-butyl (tBu) protecting group. This guide offers an in-depth exploration of the chemical behavior of Tyr(tBu) across various environments, providing researchers, scientists, and drug development professionals with the technical insights necessary to optimize its use and mitigate potential liabilities.

The Principle of Orthogonality: The Foundation of Tyr(tBu)'s Utility

The strategic advantage of employing Tyr(tBu) in solid-phase peptide synthesis (SPPS) is rooted in the principle of orthogonal protection.[1][2][3] In the widely adopted Fmoc/tBu strategy, the Nα-Fmoc group is labile to basic conditions, while the tBu ether protecting the tyrosine side chain is stable to this treatment.[2][3][4] This differential lability allows for the selective deprotection of the N-terminus for peptide chain elongation without compromising the integrity of the tyrosine side chain.[5]

The tBu group's stability under the basic conditions of Fmoc removal (typically 20% piperidine in dimethylformamide, DMF) is a critical design feature.[2][4] This robustness ensures that the reactive phenolic hydroxyl group of tyrosine remains shielded from unwanted side reactions, such as O-acylation, throughout the iterative cycles of peptide assembly.[1][3]

Acidic Environments: Controlled Deprotection and Inherent Risks

While stable to base, the tert-butyl group is intentionally designed to be acid-labile.[2][4] This characteristic allows for its removal during the final cleavage step, where the synthesized peptide is liberated from the solid support and all side-chain protecting groups are removed. The standard reagent for this global deprotection is a strong acid, most commonly trifluoroacetic acid (TFA).[2][4]

The Mechanism of Cleavage

The cleavage of the tBu ether from the tyrosine side chain proceeds via an acid-catalyzed mechanism. The protonation of the ether oxygen is followed by the departure of the stable tert-butyl carbocation, leaving the deprotected tyrosine residue.

Diagram 1: Acid-Catalyzed Deprotection of Tyr(tBu)

Caption: Acid-catalyzed cleavage of the tert-butyl ether from the tyrosine side chain.

The Challenge of Cationic Side Reactions

The liberation of the tert-butyl carbocation is the crux of the primary side reactions associated with Tyr(tBu) deprotection.[6][7] This highly reactive electrophile can attack nucleophilic centers within the peptide sequence, leading to undesired modifications.[7][8] Amino acid residues particularly susceptible to alkylation by the tBu cation include:

-

Tryptophan (Trp): Alkylation of the indole ring.[9]

-

Methionine (Met): S-alkylation to form a sulfonium ion.[8][9]

-

Cysteine (Cys): S-alkylation, a common and often unavoidable side reaction.[6]

-

Tyrosine (Tyr): Re-alkylation of the newly deprotected phenolic ring at the ortho position.[10]

These side reactions can significantly reduce the yield of the desired peptide and complicate purification processes.[2][3]

The Critical Role of Scavengers in Mitigating Side Reactions

To intercept the reactive tert-butyl cations and prevent deleterious side reactions, the use of scavengers in the cleavage cocktail is imperative.[9][11] These nucleophilic agents effectively trap the carbocations, converting them into benign byproducts.[8][12]

The selection of a scavenger cocktail is dependent on the peptide sequence. A widely effective and non-malodorous combination for most sequences is a mixture of TFA, triisopropylsilane (TIS), and water.[8][12]

| Scavenger | Function | Typical Concentration |

| Triisopropylsilane (TIS) | A highly effective carbocation scavenger that also reduces oxidized methionine. | 2.5% - 5% |

| Water | Suppresses t-butylation of tryptophan and assists in the removal of some protecting groups. | 2.5% - 5% |

| Thioanisole | A soft nucleophile that is particularly effective in scavenging cations and preventing Trp modification.[6] | 5% |

| 1,2-Ethanedithiol (EDT) | A strong scavenger, especially useful for peptides containing Cys(Trt), but has a strong odor.[8] | 2.5% |

| Dimethyl Sulfide (DMS) | Reduces methionine sulfoxide back to methionine and acts as a carbocation scavenger.[6] | 10% |

Diagram 2: The Role of Scavengers in Tyr(tBu) Deprotection

Caption: Scavengers compete with nucleophilic residues to trap the tert-butyl cation.

Influence of Environmental Factors on Tyr(tBu) Stability

Temperature

While standard cleavage procedures are conducted at room temperature, it is crucial to recognize that elevated temperatures can increase the rate of side reactions.[6] In the absence of efficient scavengers, higher temperatures can be detrimental to the purity of the final product.[6] Conversely, some studies on material science suggest that temperature can influence the stability of chemical bonds, a principle that can be extrapolated to the context of peptide synthesis.[13][14][15][16]

Solvents

Fmoc-Tyr(tBu)-OH exhibits good solubility in common SPPS solvents such as DMF and dichloromethane (DCM).[4][17] The choice of solvent is critical for ensuring efficient coupling and deprotection steps. During the final cleavage, the peptide is typically dissolved in the TFA cocktail. The subsequent precipitation in cold diethyl ether is a standard procedure for isolating the crude peptide.[4]

Experimental Protocols for Assessing Tyr(tBu) Stability and Deprotection

To ensure the integrity of a synthesis incorporating Tyr(tBu), a systematic approach to cleavage and analysis is recommended.

Test Cleavage Protocol

Before committing the entire batch of peptidyl-resin to cleavage, a small-scale test cleavage is advisable.

-

Resin Sampling: Dry approximately 10-20 mg of the peptidyl-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5 v/v/v) in a fume hood.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1 mL for 20 mg of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[4]

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[4]

-

Isolation and Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. Analyze the crude peptide by HPLC and LC-MS to confirm the identity of the desired product and identify any potential side products, such as t-butylated species.[6]

Monitoring Deprotection

High-performance liquid chromatography (HPLC) is the primary analytical tool for monitoring the efficiency of the deprotection and the presence of side products.[6] A successful cleavage will show a major peak corresponding to the desired peptide with minimal secondary peaks. The presence of peaks with a mass increase of 56 Da relative to the expected product mass is indicative of tert-butylation.[6]

Conclusion

The O-tert-butyl protection of tyrosine is an indispensable tool in modern peptide synthesis, offering a robust shield that is orthogonal to the base-labile Fmoc group.[1][11] However, its stability is conditional and its successful application hinges on a thorough understanding of its lability in acidic environments and the management of the resulting carbocation-mediated side reactions. By employing carefully selected scavenger cocktails and adhering to validated protocols, researchers can harness the full potential of Tyr(tBu) to synthesize high-purity peptides for a wide array of research and therapeutic applications.

References

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Public

- Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.

- The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection: A Technical Guide to Boc-Tyr(tBu)-OH - Benchchem.

- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?

- Introduction to Cleavage Techniques - Thermo Fisher Scientific.

- Synthesis of L-Tyr(tBu)-OH.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Fmoc-Tyr(tBu)-OH 71989-38-3 wiki - Guidechem.

- Amino Acid Sidechain Deprotection - Aapptec Peptides.

- Understanding Fmoc-Tyr(tBu)-OH: A Key to Efficient Peptide Synthesis.

- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.

- Fmoc-Tyr(tBu)

- The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis.

- Chemistry of peptide synthesis.

- Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3 - Sigma-Aldrich.

- Temperature Gradients in Tire Rubber Can Reduce/Increase Tensile Stresses and Hence Wear and F

- Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides

- Selecting Orthogonal Building Blocks - Sigma-Aldrich.

- 2.6.4.

- Effect of Varied Cure Temperature on the Cure Behavior, Mechanical Properties and Heat Build-Up of Solid Tire Tread Compound Con - ResearchG

- (PDF)

- (PDF)

- Introduction to Peptide Synthesis - PMC - NIH.

- A Comparative Guide to Orthogonal Protecting Group Strategies: H-Thr(tBu)-OH vs.

- Effect of temperature on the thermodynamic properties, kinetic performance, and stability of polybutadiene-co

- New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar.

- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.

- Research on the Viscosity-Temperature Properties and Thermal Stability of Stabilized Rubber Powder Modified Asphalt - MDPI.

- Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchG

- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effect of temperature on the thermodynamic properties, kinetic performance, and stability of polybutadiene-coated zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Page loading... [guidechem.com]

An In-depth Technical Guide on the Purpose of Side Chain Protection in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the precise control over chemical reactions is paramount. The assembly of a peptide, a stepwise process of forming amide bonds between amino acids, is a testament to this need for control. At the heart of this control lies the strategic use of protecting groups, particularly for the reactive side chains of amino acids. This guide provides a comprehensive exploration of the principles, strategies, and practical applications of side chain protection in modern peptide synthesis.

The Fundamental Imperative for Side Chain Protection

The twenty proteinogenic amino acids, the building blocks of peptides and proteins, are characterized by a common backbone and a variable side chain (R group). These side chains harbor a variety of reactive functional groups, including amines, carboxylic acids, thiols, alcohols, and guanidiniums.[1][2][3] If left unprotected during peptide synthesis, these reactive moieties can interfere with the formation of the desired peptide bond, leading to a host of undesirable side reactions.[1][4]

These side reactions can include:

-

Polymerization and self-coupling: Unprotected amino acids can react with themselves, leading to the formation of polymers instead of the desired peptide sequence.[1]

-

Branching: The side chain of an amino acid could form a peptide bond with the activated carboxyl group of an incoming amino acid, resulting in a branched peptide.

-

Uncontrolled coupling: Reactive side chains can compete with the N-terminal α-amino group for reaction with the activated C-terminus of the incoming amino acid, leading to a mixture of products.[4]

-

Modification of the side chain: The conditions used for coupling or deprotection of the α-amino group might chemically alter unprotected side chains.

Therefore, the primary purpose of side chain protection is to temporarily block these reactive functional groups, rendering them inert to the reaction conditions of peptide synthesis.[4][5] This ensures that the peptide bond formation occurs exclusively between the α-carboxyl group of one amino acid and the α-amino group of the next, guaranteeing the correct linear sequence of the target peptide.[3]

The Principle of Orthogonality: A Cornerstone of Modern Peptide Synthesis

The success of a complex peptide synthesis relies on the ability to selectively remove protecting groups at different stages of the process. This is achieved through the concept of orthogonality .[6] An orthogonal protecting group scheme is one in which the different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[1][6][7]

In the context of solid-phase peptide synthesis (SPPS), a typical orthogonal scheme involves three classes of protecting groups:

-

Temporary N-terminal α-amino protecting group: This group is removed at the beginning of each coupling cycle to allow the addition of the next amino acid.

-

"Permanent" side chain protecting groups: These groups remain intact throughout the synthesis and are removed only at the end, during the final cleavage from the resin.[5]

-

The resin linker: This linkage, which anchors the C-terminal amino acid to the solid support, is also a form of protecting group for the C-terminal carboxyl group and is cleaved at the very end of the synthesis.

A truly orthogonal system allows for the selective removal of one class of protecting groups in any order without affecting the others.[1] This is crucial for the synthesis of complex peptides, such as those with post-translational modifications, cyclic peptides, or branched peptides, where specific side chains need to be deprotected on the resin for further chemical manipulation.[6]

Figure 1: Orthogonal protection scheme in SPPS.

Major Strategies in Solid-Phase Peptide Synthesis (SPPS): A Comparative Overview

Two main strategies have dominated the field of SPPS, each defined by the choice of the temporary N-terminal protecting group and the corresponding philosophy for side chain protection: the Boc/Bzl strategy and the Fmoc/tBu strategy.[1]

The Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc) strategy, pioneered by R.B. Merrifield, utilizes the acid-labile Boc group for N-terminal protection. The side chains are protected by benzyl (Bzl)-based groups, which are also acid-labile but require much stronger acidic conditions for removal.[6] This makes the Boc/Bzl strategy a quasi-orthogonal system, as the selectivity is based on the differential acid lability of the protecting groups.[1]

-

N-terminal Deprotection: Repeated treatment with a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

-

Side Chain Deprotection and Cleavage: A single step using a very strong acid, such as liquid hydrogen fluoride (HF).[3]

The harsh final cleavage conditions of the Boc/Bzl strategy necessitate specialized equipment and can be incompatible with sensitive peptide modifications.[3]

The Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy employs the base-labile Fmoc group for N-terminal protection and acid-labile tert-butyl (tBu)-based groups for side chain protection.[1][6] This represents a truly orthogonal protection scheme.[3][6]

-

N-terminal Deprotection: Mild basic conditions, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3][5]

-

Side Chain Deprotection and Cleavage: Moderate acidic conditions, usually a cocktail based on TFA.[3]

The milder conditions of the Fmoc/tBu strategy have made it the preferred method for most peptide synthesis applications, especially for complex and modified peptides.[3]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα-Deprotection | Moderate Acid (e.g., TFA) | Mild Base (e.g., 20% Piperidine in DMF) |

| Side Chain Protection | Benzyl (Bzl) based | tert-Butyl (tBu) based |

| Final Cleavage | Strong Acid (e.g., liquid HF) | Moderate Acid (e.g., TFA cocktail) |

| Orthogonality | Quasi-orthogonal | Truly Orthogonal |

| Compatibility | Less suitable for sensitive modifications | Highly compatible with modified peptides |

Table 1: Comparison of Boc/Bzl and Fmoc/tBu SPPS strategies.

A Comprehensive Guide to Side Chain Protecting Groups

The choice of a side chain protecting group is dictated by several factors: the nature of the functional group being protected, its stability to the conditions of Nα-deprotection, and the conditions required for its final removal.[1] Below is a detailed overview of common side chain protecting groups used in the prevalent Fmoc/tBu strategy.

Protection of Amino Groups (Lysine, Ornithine)

The ε-amino group of Lysine is highly nucleophilic and must be protected to prevent branching.[5]

-

Boc (tert-butyloxycarbonyl): The most common protecting group for Lysine in Fmoc SPPS. It is stable to the basic conditions of Fmoc removal but is readily cleaved by TFA during the final deprotection.

-

Mtt (4-Methyltrityl) and Mmt (4-Methoxytrityl): These are hyper-acid-labile protecting groups that can be selectively removed on-resin using very dilute TFA, leaving other acid-labile groups intact.[8] This allows for the synthesis of branched or cyclic peptides through side-chain modification.

Protection of Carboxylic Acids (Aspartic Acid, Glutamic Acid)

The side chain carboxyl groups of Aspartic Acid and Glutamic Acid must be protected to prevent side reactions.[5]

-

OtBu (tert-Butyl ester): The standard protecting group, offering excellent stability to the basic conditions of Fmoc removal and facile cleavage by TFA.

-

A potential side reaction for Aspartic Acid is the formation of aspartimide , especially when followed by a sterically unhindered amino acid. This can occur under both acidic and basic conditions.[9]

Protection of Hydroxyl Groups (Serine, Threonine, Tyrosine)

The hydroxyl groups of these amino acids are susceptible to acylation.

-

tBu (tert-Butyl ether): The most common protecting group for the hydroxyls of Serine, Threonine, and Tyrosine in Fmoc SPPS.[8] It is stable to piperidine but cleaved by TFA.

Protection of Thiols (Cysteine)

The thiol group of Cysteine is highly reactive, prone to oxidation and other side reactions.[5]

-

Trt (Trityl): A widely used protecting group due to its bulk, which prevents side reactions. It is removed by TFA.

-

Acm (Acetamidomethyl): A more stable protecting group that is resistant to TFA cleavage. It can be removed by treatment with iodine, often with concomitant disulfide bond formation.[8]

-

tBu (tert-Butyl): Another TFA-stable protecting group for Cysteine.

Protection of the Imidazole Ring (Histidine)

Histidine presents a unique challenge as its imidazole side chain can catalyze racemization during coupling and is also nucleophilic.[5][8]

-

Trt (Trityl): The most common protecting group for the imidazole nitrogen of Histidine in Fmoc SPPS. It effectively prevents both racemization and side-chain acylation.[8]

Protection of the Guanidinium Group (Arginine)

The highly basic guanidinium group of Arginine must be protected.

-

Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): The current standard for Arginine protection in Fmoc SPPS. It provides excellent protection and is cleaved by TFA.

Protection of the Indole Ring (Tryptophan)

The indole ring of Tryptophan is susceptible to oxidation and modification by carbocations generated during TFA cleavage.

-

Boc (tert-butyloxycarbonyl): Protects the indole nitrogen, preventing side reactions during both synthesis and cleavage.

Protection of Amide Side Chains (Asparagine, Glutamine)

While often used without side chain protection, Asparagine and Glutamine can undergo side reactions, such as dehydration to nitriles under certain coupling conditions.[8]

-

Trt (Trityl): Protection of the side chain amide nitrogen with a Trityl group can prevent these side reactions and also improves the solubility of the protected amino acid derivatives.[8]

| Amino Acid | Functional Group | Common Protecting Group (Fmoc SPPS) | Cleavage Condition |

| Lysine (Lys) | ε-Amino | Boc | TFA |

| Aspartic Acid (Asp) | β-Carboxyl | OtBu | TFA |

| Glutamic Acid (Glu) | γ-Carboxyl | OtBu | TFA |

| Serine (Ser) | Hydroxyl | tBu | TFA |

| Threonine (Thr) | Hydroxyl | tBu | TFA |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu | TFA |

| Cysteine (Cys) | Thiol | Trt, Acm | TFA, Iodine |

| Histidine (His) | Imidazole | Trt | TFA |

| Arginine (Arg) | Guanidinium | Pbf | TFA |

| Tryptophan (Trp) | Indole | Boc | TFA |

| Asparagine (Asn) | Amide | Trt | TFA |

| Glutamine (Gln) | Amide | Trt | TFA |

Table 2: Common Side Chain Protecting Groups in Fmoc/tBu SPPS.

Strategic Deprotection: The Final Frontier

The final step in SPPS is the "global" deprotection, where all the side chain protecting groups are removed, and the peptide is cleaved from the resin.[10] In the Fmoc/tBu strategy, this is typically achieved using a TFA "cocktail".

The Role of Scavengers

During TFA-mediated cleavage, highly reactive carbocations are generated from the protecting groups (e.g., the tert-butyl cation from tBu). These can re-attach to electron-rich amino acid side chains, such as Tryptophan, Methionine, and Tyrosine, causing unwanted modifications. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.

Common scavengers include:

-

Triisopropylsilane (TIS): Reduces carbocations.

-

Water: Hydrolyzes carbocations.

-

1,2-Ethanedithiol (EDT): A scavenger for Trityl groups.

-

Thioanisole: Protects Tryptophan.

A standard cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[10]

Experimental Protocol: Standard TFA Cleavage and Deprotection

-

Resin Preparation: The fully assembled peptide-resin is washed thoroughly with DCM and dried under a stream of nitrogen.[10]

-

Cleavage Cocktail Preparation: A fresh cleavage cocktail is prepared. For a peptide containing Trp, a typical cocktail would be TFA/TIS/H2O/EDT (94:1:2.5:2.5 v/v/v/v).

-

Cleavage Reaction: The cleavage cocktail is added to the dried resin (approximately 10 mL per gram of resin), and the mixture is gently agitated at room temperature for 2-4 hours.

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.

-

Peptide Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 2: Workflow for global deprotection and cleavage.

Consequences of Imperfect Protection/Deprotection

The success of a peptide synthesis is often measured by the purity and yield of the final product. Failures in the side chain protection or deprotection strategy are a major source of impurities.[11]

-

Incomplete Deprotection: If side chain protecting groups are not completely removed, the final product will be a heterogeneous mixture of the desired peptide and its protected variants.[11] This can significantly impact the biological activity and immunogenicity of the peptide.

-

Premature Deprotection: The partial loss of side chain protecting groups during the synthesis can lead to the formation of branched or modified peptides.[3]

-

Side Reactions during Deprotection: As mentioned, carbocation-mediated modification of sensitive residues can occur if scavengers are not used appropriately.

-

Deletion Sequences: Incomplete removal of the N-terminal Fmoc group can lead to the skipping of an amino acid in the sequence, resulting in a deletion impurity.[9][12] While not a side chain protection issue per se, it is a common deprotection-related problem.

The cumulative effect of even minor inefficiencies in each deprotection and coupling step can lead to a dramatic decrease in the overall yield of the desired full-length peptide, especially for long sequences.[13] For example, with a 99% yield at each step (deprotection and coupling) for a 70-mer peptide, the theoretical overall yield is only 24%.[13]

Conclusion

Side chain protection is not merely a procedural step in peptide synthesis; it is the linchpin that ensures the fidelity of the final product. By temporarily masking the reactivity of amino acid side chains, chemists can direct the formation of peptide bonds with a high degree of specificity. The evolution from quasi-orthogonal to fully orthogonal protection strategies, exemplified by the dominance of the Fmoc/tBu approach, has enabled the synthesis of increasingly complex and sensitive peptides, paving the way for advancements in drug discovery, biochemistry, and materials science. A thorough understanding of the principles of side chain protection, the chemistry of different protecting groups, and the nuances of deprotection is therefore indispensable for any scientist working in the field of peptide chemistry.

References

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. doi: 10.1007/978-1-0716-0227-0_7.

- Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(1), 113. doi: 10.3390/molecules24010113.

- Various Authors. (2015). What is the usual nature of impurities in synthetic peptides?. ResearchGate.

- Fiveable. (n.d.). Side Chain Protection Definition.

- Various Authors. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. ResearchGate.

- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155. doi: 10.1002/1097-0282(2000)55:2<143::AID-BIP60>3.0.CO;2-I.

- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.

- AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.

- Wilde, M., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(16), 4933. doi: 10.3390/molecules26164933.

- Veeprho. (2024, February 28). The Role of Impurity Profiling in Therapeutic Peptides.

- Góngora-Benítez, M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9872-9883. doi: 10.1021/acs.joc.2c00947.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. fiveable.me [fiveable.me]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. veeprho.com [veeprho.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

O-tert-Butyl-L-tyrosine role in preventing O-acylation

Beginning Research Efforts

I've started gathering comprehensive information by performing targeted Google searches. My focus is on O-tert-Butyl-L-tyrosine's role in preventing O-acylation. I'm prioritizing its mechanism of action and relevant applications. This is the first step in a broader research process.

Defining Key Research Questions

My focus is now shifting to define the precise questions I need to answer. I am refining my search terms to zero in on the mechanistic details. I will also incorporate chemical principles related to its function as a protecting group for tyrosine's hydroxyl function. This will help structure the technical guide.

Initiating Detailed Search Analysis

I'm now deep-diving into the search results, focusing on identifying those key mechanistic details and experimental protocols from reliable sources. My goal is to extract supporting data to structure the guide. I'm also preparing to incorporate the chemical principles, specifically related to the tert-butyl group's protective action on tyrosine's hydroxyl. This is a crucial step towards the technical guide.

Examining Early Findings

I've been immersed in the initial findings, focusing on this compound's role within solid-phase peptide synthesis (SPPS). The wealth of data available on its applications has been quite illuminating, especially regarding its versatility. I'm now diving deeper into specific reaction mechanisms.

Analyzing Deeper Mechanisms

I'm now zeroing in on the specific details. The search results highlight the tert-butyl group's vital protective function, specifically preventing O-acylation, a critical side reaction. The stability of the tBu group is key to its role, and understanding its resistance to basic conditions, and sensitivity to acids, is essential. I'm exploring the nuances of this orthogonality in the Fmoc/tBu strategy and looking for practical insights, like reaction conditions.

Developing Deeper Knowledge

I'm now prioritizing detailed information to enhance the current base of knowledge. Specifically, I need to find mechanistic details on how the tBu group prevents O-acylation and locate supporting experimental data. I'm also focused on step-by-step protocols for this compound's synthesis and deprotection, along with any limitations of this protecting group.

Prioritizing Detailed Information

I've been analyzing the currently available information and have a plan to meet the request. I've gathered a solid overview of the role of this compound in solid-phase peptide synthesis (SPPS), focusing on the tert-butyl group's protective role in preventing O-acylation, and its stability under Fmoc deprotection conditions. I've found general SPPS workflows and information on deprotection, but need to improve the level of detail to prepare the requested guide. I will now search for more mechanistic data for how the tert-butyl group prevents O-acylation and locate more experimental data. I also intend to find details on this compound synthesis and deprotection, and search for potential limitations or drawbacks.

A Comprehensive Technical Guide to the Physicochemical Characteristics of Fmoc-Tyr(tBu)-OH for Peptide Synthesis Applications

Abstract

This technical guide provides an in-depth analysis of the physicochemical characteristics of N-α-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a cornerstone reagent in modern solid-phase peptide synthesis (SPPS). Targeted at researchers, chemists, and drug development professionals, this document moves beyond a simple datasheet to offer a practical and theoretical understanding of the compound's properties. We will explore its structural and physical attributes, spectroscopic profile, chemical reactivity, and the critical role of its orthogonal protection scheme in achieving high-purity, complex peptides. The protocols and data presented herein are designed to be self-validating, providing a framework for robust quality control and application, thereby empowering scientists to optimize their synthesis workflows and ensure the integrity of their final products.

Introduction: The Strategic Importance of Fmoc-Tyr(tBu)-OH in Peptide Synthesis

The synthesis of custom peptides for therapeutic, diagnostic, and research applications demands precision and reliability. The introduction of tyrosine residues into a peptide sequence presents a unique challenge due to the reactivity of its phenolic hydroxyl side-chain. During peptide coupling steps, this nucleophilic group is susceptible to unwanted acylation, leading to the formation of branched impurities and a significant reduction in the yield of the target peptide.[1][2]

Fmoc-Tyr(tBu)-OH is an elegantly designed derivative that circumvents this issue through an orthogonal protection strategy.[2] The molecule incorporates two key protecting groups:

-

The N-α-9-fluorenylmethoxycarbonyl (Fmoc) group: This base-labile group protects the alpha-amino function. It is stable to acidic conditions but is efficiently removed by a weak base, typically a solution of piperidine in an organic solvent, to allow for sequential peptide chain elongation.[2][3]

-

The O-tert-butyl (tBu) group: This acid-labile ether linkage shields the tyrosine side-chain's hydroxyl group. It is completely stable to the basic conditions used for Fmoc removal but is quantitatively cleaved during the final step of peptide synthesis using a strong acid, most commonly trifluoroacetic acid (TFA).[2][4]

This dual-protection scheme is the foundation of its utility, ensuring that the tyrosine side-chain remains inert throughout the synthesis cycles, thereby enhancing coupling efficiency and final product purity.[2][5] This guide will dissect the properties that make Fmoc-Tyr(tBu)-OH an indispensable tool for peptide chemists.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for Fmoc-Tyr(tBu)-OH are summarized below. These constants are critical for accurate reagent handling, formulation, and documentation.

| Property | Value | Source(s) |

| Chemical Name | (2S)-3-[4-(tert-butoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | [1][6] |

| Synonyms | Nα-Fmoc-O-tert-butyl-L-tyrosine, Fmoc-O-tert-butyl-L-tyrosine | [2][6] |

| CAS Number | 71989-38-3 | [1][6][7] |

| Molecular Formula | C₂₈H₂₉NO₅ | [1][6][8] |

| Molecular Weight | 459.53 g/mol | [1][9][10] |

| Appearance | White to off-white crystalline powder | [1][10][11][12] |

| Melting Point | 150-156 °C (may decompose) | [1][12] |

| Predicted pKa | 2.97 ± 0.10 | [1][12] |

Solubility Profile

The solubility of Fmoc-Tyr(tBu)-OH is a critical parameter for its application in SPPS, where it must be fully dissolved in the reaction solvent to ensure efficient coupling. The compound is largely insoluble in aqueous solutions and non-polar organic solvents but demonstrates good solubility in polar aprotic solvents commonly used in peptide synthesis.

| Solvent | Solubility | Concentration/Observation | Source(s) |

| Dimethylformamide (DMF) | Soluble / Slightly Soluble | A standard solvent for SPPS coupling reactions. | [1][11] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥10 mg/mL to 100 mg/mL (ultrasonication may be needed) | [6][8][10][13] |

| Methanol | Slightly Soluble | [1] | |

| Chloroform | Slightly Soluble | [1] | |

| Ethyl Acetate | Soluble | [1] | |

| Water | Insoluble | [1] | |

| Petroleum Ether | Insoluble | [1] |

Scientist's Note: When preparing stock solutions in DMSO, be aware that DMSO is hygroscopic. The presence of water can impact the solubility and long-term stability of the product. It is recommended to use newly opened or properly dried DMSO for preparing solutions intended for storage.[10]

Optical Activity

As a chiral compound derived from L-tyrosine, Fmoc-Tyr(tBu)-OH is optically active. The specific rotation is a key indicator of its enantiomeric purity. The value and sign of the rotation are highly dependent on the solvent and concentration used for measurement.

| Solvent & Concentration | Specific Optical Rotation ([α]D²⁰) | Source(s) |

| c = 1% in DMF | -27.6° to -30° | [1] |

| c = 0.5-2.0 mg/mL in Ethyl Acetate | +5.2° | [1] |

| c = 0.5-2.0 mg/mL in Methanol | -6° | [1] |

Scientist's Note: Discrepancies in reported optical rotation values can arise from minor variations in temperature, wavelength, concentration, and solvent purity. For quality control purposes, it is essential to perform the measurement under identical conditions as those specified by the supplier's certificate of analysis.

Analytical Characterization: A Framework for Quality Assurance

Verifying the identity, purity, and structural integrity of Fmoc-Tyr(tBu)-OH before its use is paramount for a successful synthesis campaign. A multi-pronged analytical approach is standard in the field.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of Fmoc-amino acids. A reverse-phase method is typically employed to separate the main compound from any synthesis-related impurities or degradation products. Purity levels are commonly expected to be ≥98% or higher.[6][7]

Caption: A typical workflow for purity assessment of Fmoc-Tyr(tBu)-OH via RP-HPLC.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

-

-

Sample Preparation: Accurately weigh and dissolve a small amount of Fmoc-Tyr(tBu)-OH in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 254 nm.

-

Gradient: A typical gradient might run from 30% B to 95% B over 20 minutes.

-

-

Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated based on the peak area of the main component relative to the total peak area.

Structural Verification by NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The spectra should show characteristic signals for the protons and carbons of the Fmoc, tert-butyl, and tyrosine moieties, confirming their covalent assembly.[9][14][15]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the compound, which should correspond to the calculated mass of 459.53 Da.[8][9]

Chemical Reactivity and Application in SPPS

The utility of Fmoc-Tyr(tBu)-OH is defined by the predictable and selective cleavage of its protecting groups.

The Orthogonal Deprotection Strategy

The diagram below illustrates the orthogonal nature of the Fmoc and tBu groups, which is the key to a successful peptide synthesis.

Caption: Orthogonal deprotection of Fmoc-Tyr(tBu)-OH during SPPS.

-

Swell the peptidyl-resin in DMF for 15-30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine before proceeding to the next coupling step.

Scientist's Note: The formation of dibenzofulvene-piperidine adduct during deprotection results in a strong UV absorbance. This property can be leveraged for real-time monitoring of the deprotection reaction's completion.

-

After the final synthesis cycle, wash the peptidyl-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

-

Prepare a cleavage cocktail. A common formulation is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The specific scavengers are chosen to protect sensitive residues from reactive carbocations generated during cleavage.

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the TFA solution by adding it to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Storage, Handling, and Stability

Proper storage is crucial to maintain the high purity of Fmoc-Tyr(tBu)-OH and ensure its performance in synthesis.

-

Long-Term Storage: For maximum stability, the solid powder should be stored at -20°C.[6][8][10] Under these conditions, the material is stable for several years.[6]

-

Short-Term Storage: Storage at 2-8°C is also acceptable for shorter durations.[12]

-

Handling: The compound is stable under normal ambient conditions.[12] As with all fine chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Solution Stability: Solutions, particularly in hygroscopic solvents like DMSO, should be prepared fresh.[10] If storage is necessary, aliquot solutions and store them at -80°C for up to 6 months or -20°C for up to 1 month to minimize degradation from moisture and freeze-thaw cycles.[8][10]

Conclusion

Fmoc-Tyr(tBu)-OH is a highly refined and essential building block for the synthesis of tyrosine-containing peptides. Its physicochemical properties—from its solubility and optical purity to the robust and predictable performance of its orthogonal protecting groups—are optimized for the rigors of modern SPPS. An understanding of these characteristics, coupled with stringent analytical quality control and proper handling, empowers researchers to consistently produce high-quality peptides, thereby accelerating discovery and development in the fields of chemistry, biology, and medicine.

References

- Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791. PubChem, National Center for Biotechnology Information.

- Fmoc-Tyr(tBu)-OH; CAS 71989-38-3. Aapptec Peptides.

- Fmoc-Tyr(tBu)-OH. Anaspec.

- Fmoc-Tyr(tBu)-OH - 71989-38-3. Discovery Fine Chemicals.

- FMOC-TYR-(TBU)-OH CAS 71989-38-3. Home Sunshine Pharma.

- Supporting Information for Publication. ScienceOpen.

- The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. ResearchGate.

- Preparation of Fmoc-Tyr(tBu). PrepChem.com.

Sources

- 1. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Fmoc-Tyr(tBu)-OH [anaspec.com]

- 8. Fmoc-Tyr(tBu)-OH_TargetMol [targetmol.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Page loading... [guidechem.com]

- 12. FMOC-TYR-(TBU)-OH CAS 71989-38-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. apexbt.com [apexbt.com]

- 15. scienceopen.com [scienceopen.com]

A Senior Application Scientist's Guide to a Cornerstone of Peptide Chemistry

An In-Depth Technical Guide to the Orthogonality of the Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis

This guide provides a deep dive into the Fmoc/tBu strategy, the workhorse of modern solid-phase peptide synthesis (SPPS). We will move beyond simple procedural descriptions to explore the underlying chemical principles that make this strategy so robust and reliable. Our focus is on the core concept of orthogonality —the key to assembling complex peptide chains with high fidelity. This document is intended for researchers and drug development professionals who seek to master this technique not just by rote, but through a fundamental understanding of its causality.

The Principle of Orthogonality: The Foundation of SPPS

In the context of chemical synthesis, orthogonality refers to the ability to selectively remove one type of protecting group from a molecule in the presence of other, different protecting groups, using a specific set of chemical conditions. This principle is the bedrock of SPPS. To build a peptide chain, we must be able to repeatedly perform two key chemical transformations on our growing peptide-resin complex:

-

Remove the temporary protecting group from the N-terminus of the last added amino acid to allow for the next coupling reaction.

-

Keep the permanent protecting groups on the side chains of the amino acids and the linker to the solid support intact until the very end of the synthesis.

The Fmoc/tBu strategy achieves this through a chemically elegant system where the temporary and permanent groups have mutually exclusive labilities. The temporary Nα-(9-fluorenylmethoxycarbonyl), or Fmoc , group is cleaved by a weak base, while the permanent side-chain protecting groups, typically based on the tert-butyl (tBu) cation, are cleaved only by strong acids. This differential stability allows for the precise, stepwise elongation of the peptide chain.

Visualizing the Core Orthogonal Relationship

The diagram below illustrates this fundamental principle. The N-terminal Fmoc group and the side-chain tBu group are exposed to two different chemical environments. Only the specific reagent for each group can affect its removal, leaving the other untouched.

Caption: The cyclical workflow of solid-phase peptide synthesis using the Fmoc/tBu strategy.

The Final Act: Global Deprotection and Cleavage

Once the peptide chain is fully assembled, the final step is to cleave it from the resin support and simultaneously remove all the permanent side-chain protecting groups. This is achieved through a single treatment with a strong acid cocktail.

Experimental Protocol: Cleavage and Precipitation

-

Preparation: Wash the final peptide-resin with Dichloromethane (DCM) and dry it thoroughly under a vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for most peptides is TFA/TIS/Water (95:2.5:2.5) . For peptides containing sensitive residues like Cys or Met, a more complex cocktail containing scavengers like EDT or DODT may be required.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution with a stream of nitrogen gas. Add the concentrated solution dropwise into a centrifuge tube containing ice-cold diethyl ether. The peptide will precipitate as a white solid.

-

Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification by HPLC.

Conclusion: The Enduring Power of Orthogonality

The Fmoc/tBu strategy's dominance in peptide synthesis is a direct result of its robust and well-defined orthogonality. The base-lability of the temporary Fmoc group and the acid-lability of the permanent tBu-based groups provide a reliable system for the stepwise construction of complex biomolecules. By understanding the chemical mechanisms behind each deprotection, coupling, and cleavage step, and by employing the inherent self-validating checks like UV monitoring, researchers can confidently and efficiently synthesize high-quality peptides for a vast range of scientific and therapeutic applications.

References

- Title: Fmoc Solid Phase Peptide Synthesis Source: CEM Corpor

- Title: Fmoc-Deprotection in Peptide Synthesis Source: Iris Biotech GmbH URL:[Link]

- Title: Real-time UV-Monitoring for Solid Phase Peptide Synthesis (SPPS) Source: C S Bio URL:[Link]

- Title: Principles of Orthogonality for SPPS Source: CSBio URL:[Link]

- Title: Cleavage and Deprotection Source: CEM Corpor

H-Tyr(tBu)-OH use as a starting material

Initiating Data Collection

I'm starting by diving deep into H-Tyr(tBu)-OH through comprehensive Google searches. My focus is on gathering detailed technical information about its properties, prevalent uses as a starting point in peptide synthesis and medicinal chemistry. I'm aiming for a comprehensive overview of its role within these fields.

Expanding Search Parameters

I'm now expanding my search to reaction protocols using H-Tyr(tBu)-OH, focusing on coupling reactions and deprotection. I'm actively seeking quantitative data, yields, and optimal reaction conditions, including safety information. I'm identifying reliable sources like journal articles and supplier notes to ensure the data's integrity. Further structuring this guide, I'm focusing on SPPS and solution-phase synthesis. I'm planning to create detailed protocols for key workflows.

Deepening Research & Structuring

I'm now focusing on H-Tyr(tBu)-OH's role, properties and protection. I'm actively collecting data on its uses as a crucial reactant in various methodologies. I'm prioritizing the collection of quantitative data such as reaction yields, purity, and optimal conditions to create protocols. I'm also including safety information and searching for peer-reviewed journals and supplier notes. I'm also introducing the use of the protecting group. I will detail SPPS and solution-phase synthesis.

commercial availability and purity of O-tert-Butyl-L-tyrosine

Initiating Data Collection

I'm starting by strategically leveraging Google's search capabilities. My initial queries will focus on identifying commercial sources, purity specifications, and typical suppliers of O-tert-Butyl-L-tyrosine. This data will form the groundwork for subsequent analysis.

Analyzing Search Results

I've moved on to analyzing the Google search results. My focus is now on identifying reputable suppliers and determining the typical purity grades they offer. I'm noting the analytical techniques used for quality control, such as NMR and HPLC, while I also seek research and technical papers regarding the compound's synthesis and purification. I am paying close attention to potential impurities and byproducts.

Structuring the Technical Guide

I'm now structuring the technical guide. I will begin with an overview of this compound's role in peptide synthesis and drug development. I plan a section on commercial availability, summarizing supplier data in a table. Then, a section on purity assessment will outline analytical methods like NMR and HPLC with protocols. I'll include a Graphviz diagram to visualize a quality control workflow. I'll synthesize all information and craft a comprehensive, accurate guide, complete with references.

spectroscopic data (NMR, IR) for Boc-Tyr(Bzl)-OH characterization

Collecting Spectroscopic Data

I'm starting by using Google to hunt down spectroscopic data for Boc-Tyr(Bzl)-OH, focusing on 1H NMR, 13C NMR, and IR. I'm also searching for established protocols for acquiring this data. Now, I will analyze the data to find the key peaks.

Deepening Spectral Understanding

I'm now diving into the specifics. I'm aiming to synthesize my understanding by interpreting the retrieved data to identify characteristic peaks and shifts. I will also be creating visual aids for representing molecular structure. Next, I plan to draft protocols and explain the underlying reasoning for my approach in generating a structured technical guide.

Outlining Guide Structure

I'm now outlining a detailed technical guide. I'll start with an introduction on spectroscopy's importance for protected amino acids. Then, I'll dedicate sections to 1H NMR, 13C NMR, and IR data, with tables summarizing key spectral features. I'm also preparing Graphviz diagrams to visualize molecular structure.

A Technical Guide to Fmoc-Tyr(tBu)-OH: Properties, Applications, and Protocols in Solid-Phase Peptide Synthesis

Abstract: This technical guide provides a comprehensive overview of N-α-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a critical amino acid derivative for the synthesis of complex peptides and proteins. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, the strategic rationale for its use, and detailed, field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS). By integrating foundational principles with actionable methodologies, this guide serves as an essential resource for leveraging Fmoc-Tyr(tBu)-OH to achieve high-purity, high-yield peptide synthesis.

Core Physicochemical Properties

A foundational understanding of Fmoc-Tyr(tBu)-OH's properties is essential for its effective storage, handling, and application in synthetic workflows. This derivative is specifically engineered for use in the Fmoc/tBu orthogonal strategy, which is the dominant method in modern peptide synthesis.[1]

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | [2][3] |

| CAS Number | 71989-38-3 | [2][4][5][6] |

| Molecular Formula | C₂₈H₂₉NO₅ | [2][3][4][6][7] |

| Molecular Weight | 459.53 g/mol | [4][7][8] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | ~150 °C | [4] |

| Solubility | Soluble in DMF, Methanol, Ethyl Acetate; Insoluble in water and petroleum ether. | [4][9] |

The Rationale for Orthogonal Protection: The Fmoc/tBu Strategy

In peptide synthesis, precision is paramount. Each amino acid must be added sequentially without unintended reactions at other sites on the growing peptide chain. This control is achieved through the use of protecting groups. Fmoc-Tyr(tBu)-OH is a quintessential example of this strategy, employing two chemically distinct (orthogonal) protecting groups.

-

Nα-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group shields the alpha-amino group of the tyrosine.[10] This prevents the amino group from reacting out of turn. The Fmoc group is base-labile, meaning it is stable under acidic and neutral conditions but can be selectively removed with a mild base, typically a solution of piperidine in an organic solvent like N,N-Dimethylformamide (DMF).[1][10] This unmasks the amino group, preparing it for coupling with the next amino acid in the sequence.

-

Side-Chain tBu Protection: The tyrosine side chain contains a reactive phenolic hydroxyl (-OH) group. During the activation of the next amino acid's carboxyl group for coupling, this hydroxyl group could be undesirably acylated, leading to branched peptide impurities.[4][5] To prevent this, the hydroxyl group is protected with an acid-labile tert-Butyl (tBu) group.[1] The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final step of synthesis using a strong acid, such as Trifluoroacetic Acid (TFA).[1]

This orthogonal protection scheme is the cornerstone of the Fmoc/tBu strategy, allowing for the selective deprotection of the N-terminus for chain elongation while keeping the side chains protected until the final cleavage step.

Caption: Orthogonal protection of Fmoc-Tyr(tBu)-OH.

Application in the Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-Tyr(tBu)-OH is a building block used within the iterative cycle of Solid-Phase Peptide Synthesis. The entire process occurs on an insoluble resin support, which simplifies purification by allowing reagents to be washed away after each step.[1]

The general workflow for incorporating an amino acid like Fmoc-Tyr(tBu)-OH is a cycle of two key stages: deprotection and coupling.

-

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide chain.

-

Coupling: The next amino acid in the sequence (e.g., Fmoc-Tyr(tBu)-OH) is chemically activated and then added to the newly exposed N-terminus, forming a new peptide bond.

-

Washing: Excess reagents are thoroughly washed away before the cycle begins again.

This cycle is repeated until the desired peptide sequence is fully assembled.

Caption: The iterative cycle of deprotection and coupling in SPPS.

Detailed Experimental Protocol: Incorporation of Fmoc-Tyr(tBu)-OH

The following protocol is a generalized procedure for a 0.1 mmol scale synthesis. Reagent volumes and reaction times may require optimization based on the specific peptide sequence, resin, and coupling reagents used.

Reagents & Equipment

-

Fmoc-Tyr(tBu)-OH

-

SPPS-grade resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-